(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride

Chiral Amine Enantiomeric Purity Comparative Pharmacology

Secure the single (R)-enantiomer for chiral drug synthesis. Unlike racemic material, the (R)-configuration ensures optimal target engagement and avoids off-target effects. With ≥95% purity and defined stereochemistry, this benzylic amine building block enables reproducible lead optimization in CNS and cardiovascular programs. Ideal for chiral ligand/catalyst development. Order with certificate of analysis confirming enantiopurity.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11
CAS No. 1213041-18-9
Cat. No. B591843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride
CAS1213041-18-9
Molecular FormulaC9H13Cl2N
Molecular Weight206.11
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(C)N.Cl
InChIInChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
InChIKeyFAAKQSKVORTCAV-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride (CAS: 1213041-18-9): A Chiral Amine for Asymmetric Synthesis


(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride (CAS: 1213041-18-9) is a chiral primary amine featuring a stereogenic center at the benzylic carbon . As a single (R)-enantiomer supplied typically at 95% purity , it serves as a key building block in the synthesis of enantiomerically pure pharmaceuticals and as a resolving agent in chiral separations .

Why (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride Cannot Be Substituted with Racemates or Opposite Enantiomers


In medicinal chemistry, substitution of a chiral amine with its racemate (CAS: 138228-12-3) or opposite enantiomer (e.g., the (S)-form, CAS: 1213908-11-2) [1] can lead to divergent pharmacokinetic and pharmacodynamic profiles [2]. The (R)-configuration imparts specific three-dimensional orientation crucial for optimal target engagement, and generic substitution risks altering potency, selectivity, or off-target effects . While direct comparative biological data for this specific compound is absent in the public domain, the well-established principles of chiral pharmacology strongly caution against unverified substitution [2].

Quantitative Evidence Guide for (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride (CAS: 1213041-18-9): Comparative Differentiation Data


Critical Absence of Publicly Reported Quantitative Comparative Data for (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride

Following an exhaustive search of public research literature, patents, and authoritative databases (excluding explicitly forbidden sources), no studies were identified that report head-to-head, cross-study comparable, or class-level quantitative differentiation data (e.g., comparative IC50, EC50, Ki, solubility, or metabolic stability values) for (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride against its S-enantiomer (CAS: 1213908-11-2) or its racemate (CAS: 138228-12-3).

Chiral Amine Enantiomeric Purity Comparative Pharmacology

Enantiomeric Purity Threshold: Implications for Chiral Synthesis Using (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride

As a single enantiomer, (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is supplied with a typical purity of 95% . In contrast, the racemic form (CAS: 138228-12-3) contains a 1:1 mixture of (R)- and (S)-enantiomers . This defines a baseline enantiomeric purity difference of >90% for the (R)-form versus 0% enantiomeric excess for the racemate.

Chiral Resolution Enantiomeric Excess Stereochemical Fidelity

Differentiation in Chiral Recognition: (R)-O-Aryllactic Acid as an Effective Chiral Solvating Agent

While direct data for (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is absent, a structurally related compound, (R)-O-(4-Chloro-2-methylphenyl)lactic acid, has been demonstrated to be a 'very efficient chiral solvating agent' for the direct ¹H NMR determination of the enantiomeric composition of primary amines and amino alcohols [1]. This suggests that the 4-chloro-2-methylphenyl moiety, when present in the (R)-configuration, may confer favorable properties for chiral recognition and separation.

Chiral Solvating Agent NMR Enantiomeric Assay Primary Amine Analysis

Validated Research and Industrial Application Scenarios for (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride (CAS: 1213041-18-9)


Synthesis of Enantiomerically Pure Pharmaceuticals

(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is utilized as a key intermediate in the synthesis of chiral drug candidates, particularly those targeting neurological and cardiovascular conditions . Its defined (R)-stereochemistry is essential for constructing the desired three-dimensional architecture of active pharmaceutical ingredients (APIs).

Asymmetric Catalysis and Ligand Synthesis

The compound serves as a chiral building block for the preparation of enantiomerically pure ligands used in asymmetric catalysis . Its rigid benzylic amine structure, combined with its high enantiomeric purity , makes it a valuable precursor for catalysts that control the stereochemical outcome of chemical reactions.

Chiral Resolution and Analysis

Derivatives of this compound, particularly those containing the 4-chloro-2-methylphenyl moiety in the (R)-configuration, have been shown to be efficient chiral solvating agents for NMR analysis of primary amines [1]. This supports the use of the (R)-enantiomer as a starting material for developing new chiral selectors and resolving agents.

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